Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Overview
Description
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is an organofluorine compound that belongs to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties. It is primarily used as a pharmaceutical intermediate and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . .
Mode of Action
It’s multifunctionality enables it to be employed for diverse purposes, including the synthesis of other compounds, serving as a reagent in organic synthesis, and acting as a catalyst in a variety of reactions .
Result of Action
As a pharmaceutical intermediate, it is likely involved in the synthesis of more complex compounds with specific biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of pharmaceutical applications. It interacts with a variety of enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in hepatocytes, this compound can modulate the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to metabolize and eliminate toxins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable under recommended storage conditions, but its stability can be compromised in the presence of oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing the activity of certain enzymes or improving cellular metabolism. At high doses, toxic or adverse effects can occur. These effects may include cellular damage, disruption of normal metabolic processes, and even organ toxicity . It is important to determine the appropriate dosage to balance the compound’s therapeutic benefits with its potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites that can be easily excreted from the body . This metabolic process can affect the levels of other metabolites and influence overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by membrane transporters, where it can then interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a trifluoromethyl-containing building block with a suitable pyrimidine precursor under controlled conditions . The reaction mixture is often neutralized with sodium carbonate and extracted with chloroform to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclocondensation: This reaction is used in the synthesis of the compound itself.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for neutralization, chloroform for extraction, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different trifluoromethyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in pharmaceutical and industrial applications .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLWQBZJODKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590278 | |
Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878745-51-8 | |
Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.